



# **Application Notes and Protocols for In Vitro Dissolution Testing of Amlodipine Tablets**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of amlodipine tablets. The information compiled is essential for quality control, formulation development, and bioequivalence studies.

Amlodipine is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[1][2] This classification allows for the use of in vitro dissolution studies to potentially waive in vivo bioequivalence studies, a process known as a biowaiver.[3] Therefore, robust and well-characterized dissolution methods are critical.

#### I. Overview of Dissolution Methods

Several methods are employed for the dissolution testing of amlodipine tablets, ranging from official pharmacopeial methods to those used in comparative biowaiver studies. The choice of method depends on the purpose of the test, whether it is for routine quality control or for demonstrating bioequivalence between different formulations.

#### **Compendial Method (USP)**

The United States Pharmacopeia (USP) provides a standardized method for the dissolution testing of amlodipine besylate tablets.[4] This method is typically used for quality control purposes to ensure lot-to-lot consistency.



#### **Biowaiver Studies**

For generic drug approval, regulatory agencies like the FDA and WHO recommend biowaiver studies for BCS Class 1 drugs.[2] These studies involve dissolution profile comparisons in multiple media with varying pH levels to simulate the gastrointestinal tract.

#### **Biorelevant Dissolution Media**

To better predict the in vivo performance of amlodipine tablets, biorelevant dissolution media that mimic the composition of human gastric and intestinal fluids (in both fasted and fed states) can be utilized.[5]

# II. Data Presentation: Comparative Dissolution Data

The following tables summarize quantitative data from various studies on the dissolution of amlodipine tablets under different conditions.

Table 1: Dissolution of Amlodipine Tablets in pH 1.2 Media

Formulation	Time (min)	% Dissolved (Mean ± SD)	Reference
Reference	15	101.6%	[6]
Generic A	15	98.5%	[6]
Generic B	15	89.9%	[6]
Innovator	15	94.2%	[2]

Table 2: Dissolution of Amlodipine Tablets in pH 4.5 Media



Formulation	Time (min)	% Dissolved (Mean ± SD)	Reference
Reference	30	< 85%	[6]
Generic A	30	< 85%	[6]
Generic B	30	< 85%	[6]
Innovator	15	92.0%	[2]

Table 3: Dissolution of Amlodipine Tablets in pH 6.8 Media

Formulation	Time (min)	% Dissolved (Mean ± SD)	Reference
Reference	30	< 85%	[6]
Generic A	30	< 85%	[6]
Generic B	30	< 85%	[6]
Innovator	30	94.9% ± 3.49	[2]
Generic AM-1	30	93.4% ± 3.12	[2]
Generic AM-2	30	94.5% ± 2.62	[2]
Generic AM-3	30	92.4% ± 3.16	[2]
Generic AM-4	30	91.1% ± 3.32	[2]

# III. Experimental ProtocolsProtocol 1: USP Dissolution Test for AmlodipineBesylate Tablets

This protocol is based on the USP monograph for amlodipine besylate tablets.[4]

- 1. Materials and Equipment:
- USP Apparatus 2 (Paddle)



- Dissolution Vessels
- Water bath maintained at 37 ± 0.5 °C
- Amlodipine Besylate Tablets
- 0.01 N Hydrochloric Acid (HCl)
- UV-Vis Spectrophotometer or HPLC system
- Syringes and filters (0.45 μm)
- 2. Dissolution Parameters:
- Apparatus: USP Apparatus 2 (Paddle)
- Dissolution Medium: 500 mL of 0.01 N HCl[4]
- Rotation Speed: 75 rpm[4]
- Temperature: 37 ± 0.5 °C
- Sampling Time: 30 minutes[4]
- 3. Procedure:
- Prepare the dissolution medium (0.01 N HCl) and place 500 mL into each dissolution vessel.
- Equilibrate the medium to 37 ± 0.5 °C.
- Place one amlodipine tablet in each vessel.
- Start the apparatus and operate at 75 rpm.
- At 30 minutes, withdraw a sample from each vessel.
- Filter the samples through a 0.45 μm filter.



- Analyze the concentration of amlodipine in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at ~239 nm or HPLC).
- Calculate the percentage of the labeled amount of amlodipine dissolved.
- 4. Acceptance Criteria:
- Not less than 75% of the labeled amount of amlodipine is dissolved in 30 minutes.[6]

## **Protocol 2: Dissolution Profile for Biowaiver Studies**

This protocol is designed for comparing the dissolution profiles of different amlodipine tablet formulations as recommended by regulatory bodies for biowaiver studies.[2]

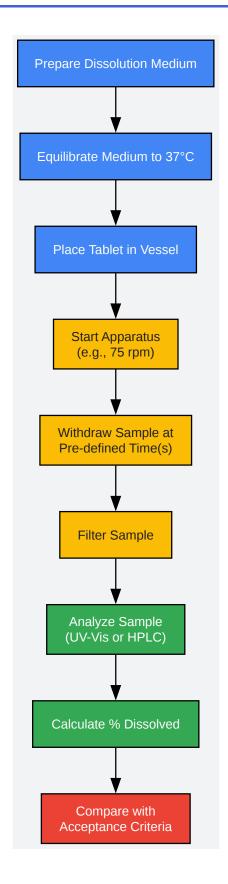
- 1. Materials and Equipment:
- Same as Protocol 1, with the addition of reagents for preparing pH 4.5 acetate buffer and pH
  6.8 phosphate buffer.
- 2. Dissolution Parameters:
- Apparatus: USP Apparatus 2 (Paddle)
- Dissolution Media:
  - 900 mL of 0.1 N HCl (pH 1.2)[6]
  - 900 mL of pH 4.5 acetate buffer[6]
  - 900 mL of pH 6.8 phosphate buffer[6]
- Rotation Speed: 75 rpm or 100 rpm[1][6]
- Temperature: 37 ± 0.5 °C
- Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes[6]
- 3. Procedure:



- Perform the dissolution test separately for each of the three dissolution media.
- Follow steps 1-4 from Protocol 1, using 900 mL of the respective medium and the specified rotation speed.
- At each sampling time point, withdraw a sample from each vessel and replace it with an equal volume of fresh, pre-warmed medium.[2]
- Filter the samples through a 0.45 μm filter.
- Analyze the amlodipine concentration in each sample.
- Calculate the cumulative percentage of drug dissolved at each time point.
- 4. Data Analysis:
- Plot the mean percentage of drug dissolved against time for each formulation in each medium.
- Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the test and reference profiles.

### IV. Visualizations

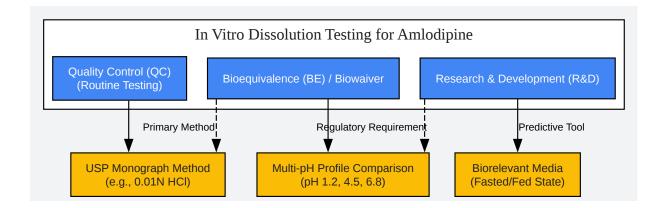




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Caption: Experimental workflow for a typical in vitro dissolution test.





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Caption: Logical relationship between different dissolution testing approaches.

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